molecular formula C15H21ClN2O3 B8424376 4-(2-Chloro-3-methyl-pyridin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester

4-(2-Chloro-3-methyl-pyridin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester

Cat. No. B8424376
M. Wt: 312.79 g/mol
InChI Key: UHXHFQVYJMUQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-3-methyl-pyridin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester is a useful research compound. Its molecular formula is C15H21ClN2O3 and its molecular weight is 312.79 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

propan-2-yl 4-(2-chloro-3-methylpyridin-4-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O3/c1-10(2)20-15(19)18-8-5-12(6-9-18)21-13-4-7-17-14(16)11(13)3/h4,7,10,12H,5-6,8-9H2,1-3H3

InChI Key

UHXHFQVYJMUQAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)OC2CCN(CC2)C(=O)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-piperidine-1-carboxylic acid isopropyl ester (0.496 mL, 2.90 mmol) was dissolved in anhydrous dimethylacetamide (DMA, 5 mL), NaH (60% oil dispersion, 116 mg, 2.90 mmol) was added and this mixture was stirred at 23° C. for 45 min, then this mixture was added dropwise to 2,4-dichloro-3-methyl-pyridine, which was dissolved in anhydrous DMA (4 mL). This mixture was stirred at 23° C. for 2 h then heated at 50° C. for 15 h, after which time the mixture was diluted with Et2O (140 mL), washed with water (14 mL), then brine twice (2×14 mL). The organic layer was separated, dried with MgSO4, and the solvent was evaporated in vacuo to give an oil which was purified by flash chromatography using hexanes-EtOAc, 75:25, v/v, then hexanes-EtOAc, 50:50, v/v, to give 4-(2-chloro-3-methyl-pyridin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester as a solid (223 mg, 27%). 1H NMR (CDCl3, 400 MHz) δ 8.09 (d, 1H), 6.69 (d, 1H), 4.91 (m, 1H), 4.60 (m, 1H), 3.61 (m, 2H), 3.52 (m, 2H), 2.24 (s, 3H), 1.91 (m, 2H), 1.80 (m, 2H), 1.24 d, 6H). LRMS calculated for C15H21ClN2O3: 312.12, Found: (MH)+ 313.4.
Quantity
0.496 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Five

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